2-Aminoethanimidamide
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Overview
Description
2-Aminoethanimidamide, also known as 2-aminoacetamidine, is a small organic compound with the molecular formula C₂H₇N₃. It is characterized by the presence of an amino group (-NH₂) and an amidine group (-C(=NH)-NH₂) attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethanimidamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product. Another method involves the reaction of ethylamine with formamidine acetate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the large-scale reaction of ethylamine with cyanamide, followed by purification processes to obtain the pure compound. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amidines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halides like bromoethane or iodoethane are used in substitution reactions
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Substituted amidines
Scientific Research Applications
2-Aminoethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-aminoethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with its targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoacetamidine
- 2-Aminoethylimine
- 2-Iminoethan-1-amine
Comparison
2-Aminoethanimidamide is unique due to its specific structural features, such as the presence of both an amino group and an amidine group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its relatively simple structure makes it an attractive starting material for the synthesis of more complex molecules .
Properties
IUPAC Name |
2-aminoethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3/c3-1-2(4)5/h1,3H2,(H3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFHHGXDLUSTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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